N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Catalog No.
S004720
CAS No.
329196-48-7
M.F
C26H26ClN3O4
M. Wt
480 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-...

CAS Number

329196-48-7

Product Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

InChI

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

VQOJFGFKIVFMDH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Synonyms

N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Description

SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG;) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).
Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
  • Availability: SANT-2 can be purchased from a few chemical suppliers, but there is no mention of its intended use in the product descriptions [, , ].
  • Research articles: A search for scientific articles mentioning SANT-2 did not yield any significant results. This suggests that SANT-2 is either a very new compound or one that has not been extensively studied yet.

Further Exploration:

Here are some suggestions for further exploration:

  • Patent search: A patent search may reveal information about the intended use of SANT-2 if it was developed for a specific commercial application.
  • Chemical structure analysis: Analyzing the chemical structure of SANT-2 might provide clues about its potential biological activity. Resources like PubChem [] can be used to explore the structure and identify similar compounds with known properties.

XLogP3

5.6

Wikipedia

N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Dates

Modify: 2023-09-13

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